2-(1H-1,2,4-Triazol-1-yl)benzoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

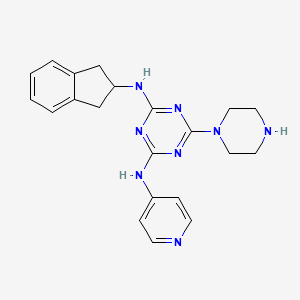

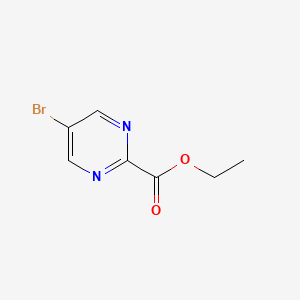

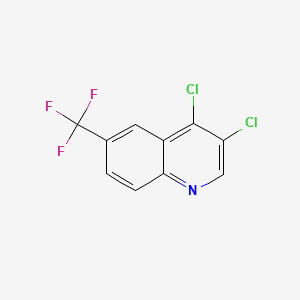

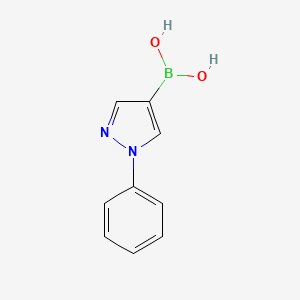

2-(1H-1,2,4-Triazol-1-yl)benzoic acid is a chemical compound with the molecular formula C9H7N3O2. It has a molecular weight of 189.17 g/mol . This compound is a powder at room temperature .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis process involved a sequence of consecutive functional group transformations, including hydrogenation, Sandmeyer iodination, and Grignard carboxylation .Molecular Structure Analysis

The molecular structure of 2-(1H-1,2,4-Triazol-1-yl)benzoic acid was established by NMR and MS analysis . The InChI code for this compound is 1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12/h1-6H,(H,13,14) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzoic acid include hydrogenation, Sandmeyer iodination, and Grignard carboxylation . These reactions were used to transform the functional groups and establish the structure of the compound .Physical And Chemical Properties Analysis

2-(1H-1,2,4-Triazol-1-yl)benzoic acid is a powder at room temperature . It has a molecular weight of 189.17 g/mol . The melting point of this compound is between 264-266 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents . The core structure of these compounds allows for the formation of hydrogen bonds with various targets, potentially improving pharmacokinetics and pharmacological properties . Specifically, certain derivatives have shown promising cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549, indicating their potential for use in chemotherapy .

Antioxidant Properties

These triazole derivatives also exhibit significant antioxidant properties . They have been compared to standard antioxidants like BHA and Trolox in various assays, demonstrating their ability to scavenge free radicals effectively. This suggests their potential application in preventing oxidative stress-related diseases .

Pharmacological Profile Enhancement

The triazole nucleus is known to be metabolically stable and can serve as both a hydrogen bond acceptor and donor, which is crucial in drug-receptor interactions. This characteristic can enhance the drug’s pharmacological profile by increasing the solubility and, consequently, the bioavailability of the ligand due to its polar character .

Structural Optimization for Drug Development

The 1,2,4-triazole benzoic acid hybrids can be used as a platform for the design and development of more selective and potent molecules . This is particularly relevant in the context of anticancer drug development, where selectivity and potency are critical for clinical success .

Antiproliferative Effects

Some 1,2,4-triazole derivatives have been established to have antiproliferative effects against specific types of cancer cells, such as human acute myeloid leukemia (AML) cells. This highlights their potential as targeted therapies for certain cancers .

Aromatase Inhibition

Molecular docking studies suggest that these compounds could bind to the aromatase enzyme, which is involved in the biosynthesis of estrogens. Inhibiting this enzyme is a strategy used in the treatment of estrogen-dependent cancers, and these derivatives could be potential aromatase inhibitors .

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines .

Mode of Action

It’s known that some related compounds can inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

The induction of apoptosis suggests that it may influence pathways related to cell growth and death .

Pharmacokinetics

Its molecular weight of 18917 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

Related compounds have been shown to exhibit cytotoxic effects against cancer cell lines, with some compounds demonstrating very weak cytotoxic effects toward normal cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1,2,4-triazol-1-yl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12;/h1-6H,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMRSPRJPIELNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C=NC=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678896 |

Source

|

| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203898-11-6 |

Source

|

| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,4S,5S,6aR)-5-((tert-Butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B598976.png)